

Application Notes and Protocols: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-bromo-1H-indazole

Cat. No.: B1269310

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indazole-3-carboxylic acid is a pivotal intermediate in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure serves as a valuable scaffold for synthesizing a range of bioactive molecules. This compound is particularly significant as a building block for potent therapeutics, including anti-cancer agents and 5-HT₃ receptor antagonists for managing chemotherapy-induced nausea and vomiting.^{[1][2]} The indazole core is a bioisostere of indole, and functionalization at the 3-position with a carboxylic acid group provides a versatile handle for further chemical modifications.^[1] This document provides a detailed protocol for the synthesis of **5-bromo-1H-indazole-3-carboxylic acid** via electrophilic bromination of indazole-3-carboxylic acid, along with its applications in drug discovery.

Applications in Drug Development

The unique chemical architecture of **5-bromo-1H-indazole-3-carboxylic acid** makes it an essential component in the development of targeted therapies.

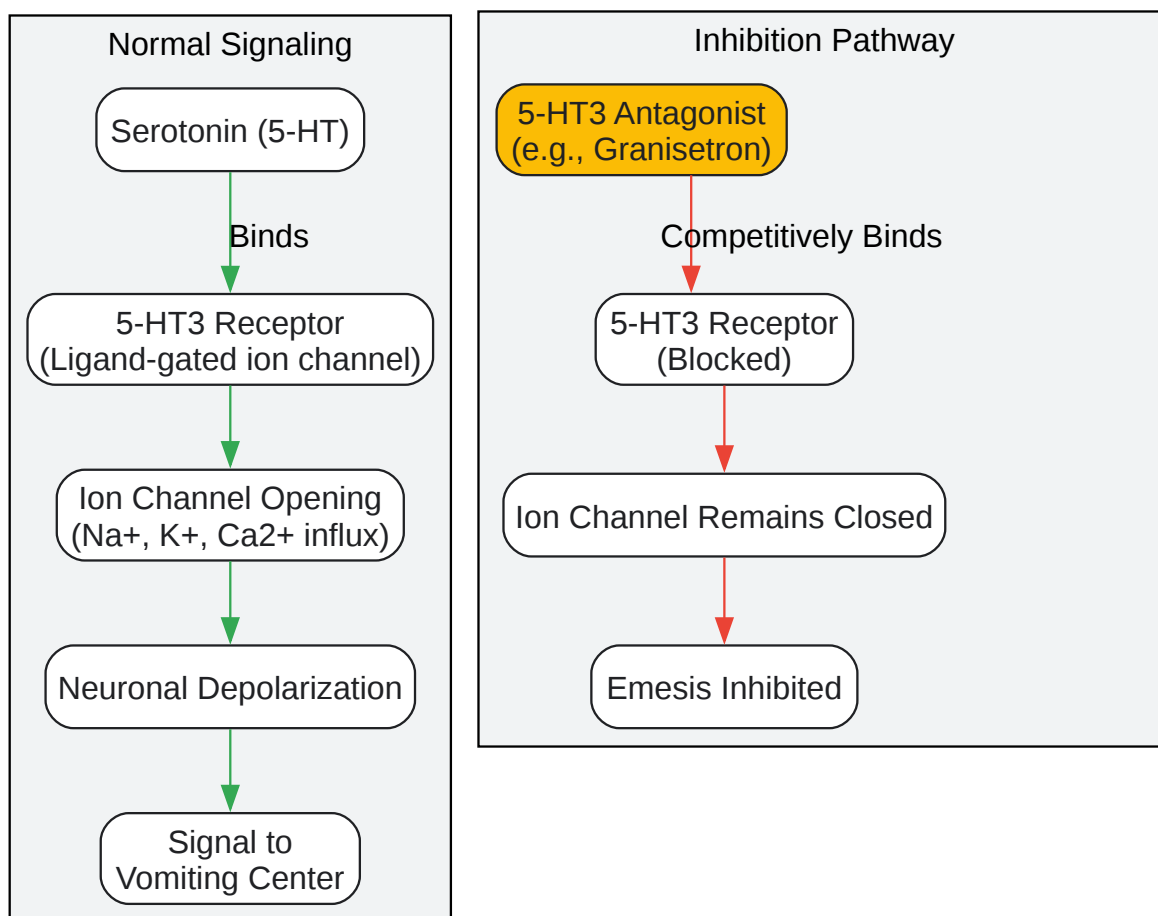
- 5-HT₃ Receptor Antagonists:** This compound is a key precursor for synthesizing selective 5-HT₃ receptor antagonists, such as granisetron.^[1] These agents are critical in oncology supportive care to prevent and treat nausea and vomiting induced by chemotherapy and radiation.^[1] The antagonists block serotonin from binding to 5-HT₃ receptors in the nervous system, which are involved in the vomiting reflex.^[3]

- **Protein Kinase Inhibitors:** Derivatives of **5-bromo-1H-indazole-3-carboxylic acid** are utilized as protein kinase inhibitors.[4] These targeted therapies are at the forefront of cancer treatment, as they can selectively block the enzymatic activity of protein kinases that drive cancer cell proliferation, survival, and migration.[4][5]
- **Biochemical Research:** It is used in research to investigate enzyme inhibition and receptor binding, which aids in understanding biological pathways and developing novel therapeutic agents for a variety of diseases, including cancer and neurological disorders.[2]

Biological Signaling Pathways

Mechanism of 5-HT3 Receptor Antagonists

Derivatives of **5-bromo-1H-indazole-3-carboxylic acid** are used to synthesize 5-HT3 receptor antagonists. These drugs competitively block serotonin (5-HT) from binding to its receptor, which is a ligand-gated ion channel. This action prevents the influx of cations and subsequent neuronal depolarization, thereby inhibiting the signaling cascade that leads to emesis (vomiting).[3][6]

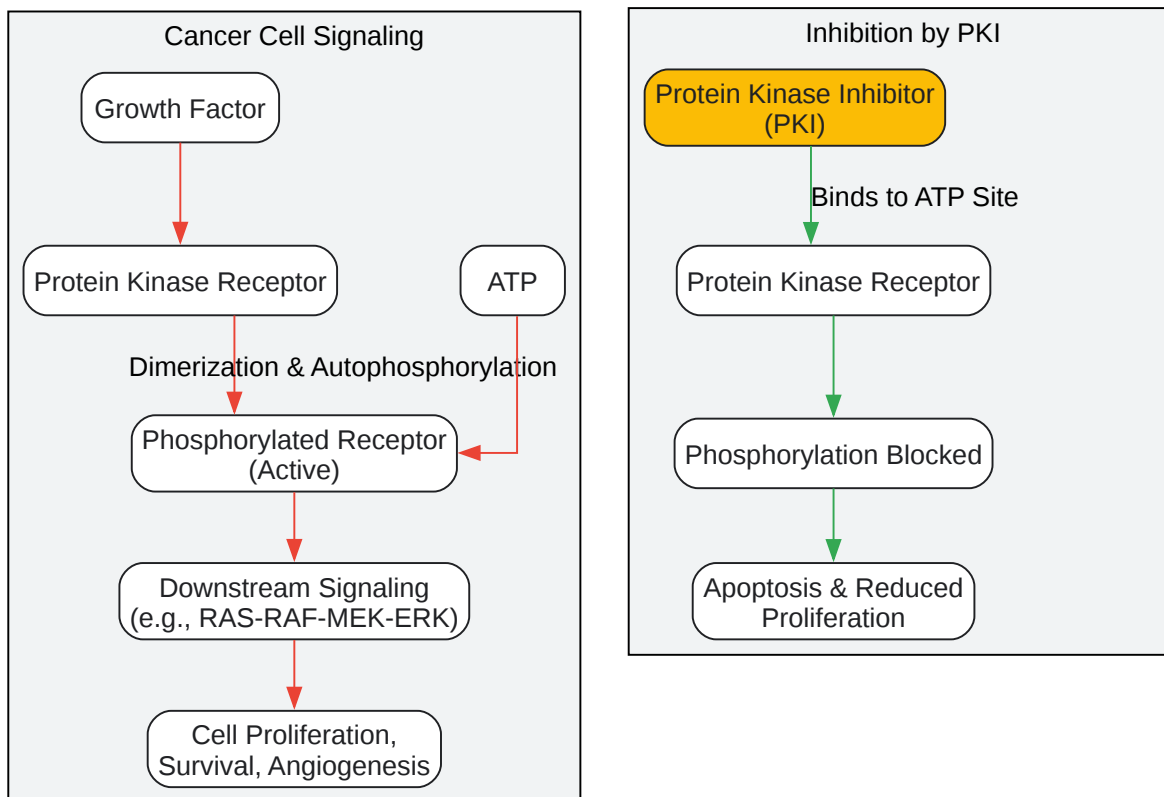


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Caption: Simplified pathway of 5-HT3 receptor signaling and its inhibition.

General Mechanism of Protein Kinase Inhibitors

In many cancers, protein kinases are constitutively active, leading to uncontrolled cell growth. Protein kinase inhibitors (PKIs), often developed from scaffolds like **5-bromo-1H-indazole-3-carboxylic acid**, act by blocking the ATP-binding site of the kinase. This action prevents the phosphorylation of target proteins, thereby interrupting the downstream signaling pathways that promote cell proliferation and survival.[7][8]



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Caption: General mechanism of a protein kinase inhibitor in cancer therapy.

Experimental Protocols

Synthesis of 5-bromo-1H-indazole-3-carboxylic acid from Indazole-3-carboxylic acid

This protocol details the synthesis via electrophilic bromination of the indazole ring.[9]

Materials:

- Indazole-3-carboxylic acid
- Glacial Acetic Acid
- Bromine
- Ice water
- Standard laboratory glassware
- Magnetic stirrer with heating mantle
- Filtration apparatus

Procedure:

- Dissolution: Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.[9]
- Heating: Heat the suspension to 120 °C until a clear solution is formed.[9]
- Cooling: Cool the solution to 90 °C.[9]
- Bromination: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.[9]
- Reaction: Continue heating the reaction mixture at 90 °C for 16 hours.[9]
- Precipitation: After the reaction is complete, cool the solution to room temperature. Pour the solution into ice water and stir for 15 minutes to precipitate the product.[9]
- Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum at room temperature.[9]
- Product: The final product is **5-bromo-1H-indazole-3-carboxylic acid**, obtained as a white solid.[9]

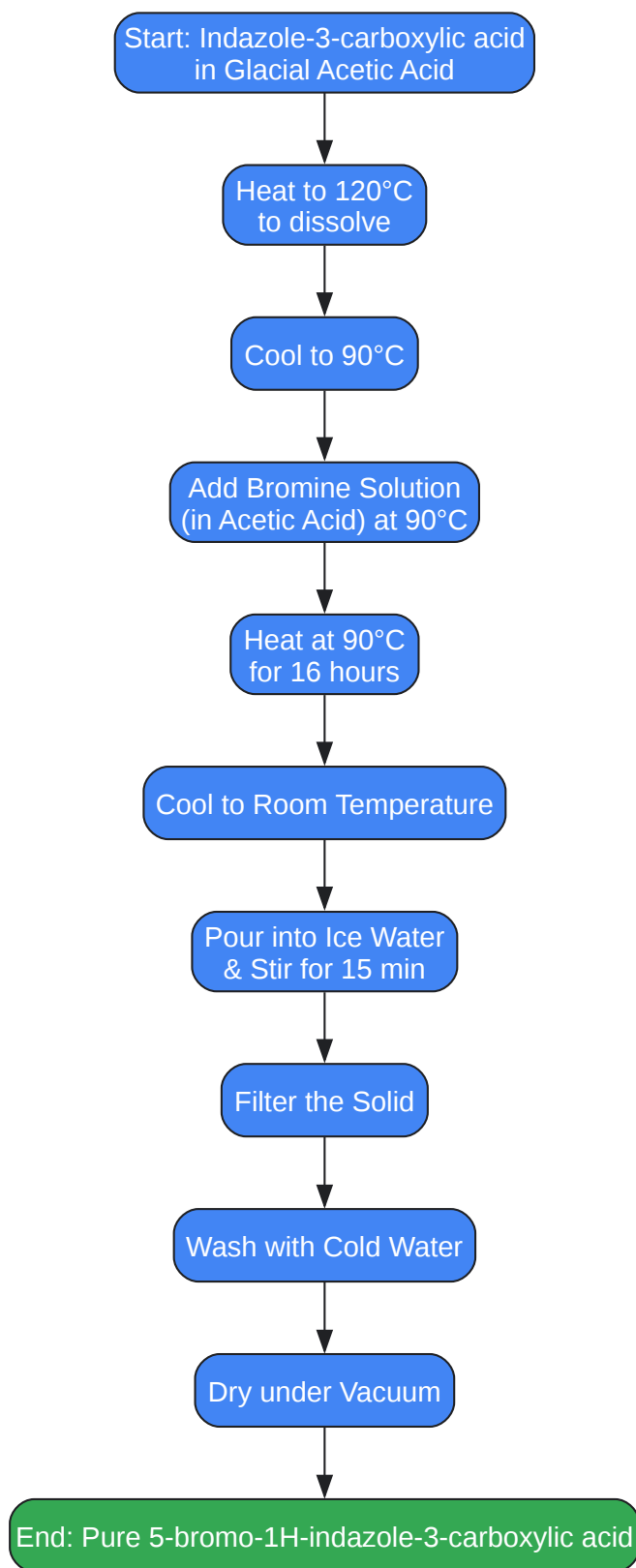
Data Presentation

The following table summarizes the quantitative data from the synthesis protocol.

Parameter	Value	Reference
Starting Material	Indazole-3-carboxylic acid	[9]
Reagents	Bromine, Glacial Acetic Acid	[9]
Product	5-bromo-1H-indazole-3-carboxylic acid	[9]
Appearance	White Solid	[9]
Yield	87.5%	[9]
¹ H NMR (DMSO-d ₆)	δ ppm 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H)	[9]
ESI-MS	m/z 242.0 [M+H] ⁺	[9]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **5-bromo-1H-indazole-3-carboxylic acid**.



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Caption: Workflow for the synthesis of **5-bromo-1H-indazole-3-carboxylic acid**.

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